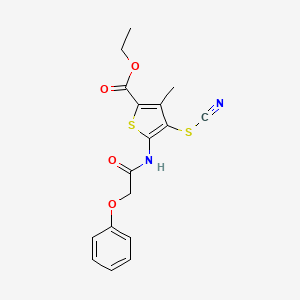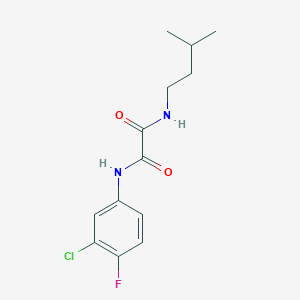
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of the 3-chloro-4-fluorophenyl group . This group is often used in the synthesis of various pharmaceutical compounds due to its ability to bind to different biological targets .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide” were not found, similar compounds are typically synthesized through multi-step processes involving aryl urea and aryl semicarbazide formation .Applications De Recherche Scientifique
Photophysical Properties and Synthesis
The research on related compounds, such as chlorins and naphthalimide derivatives, highlights the significance of their photophysical properties and the synthesis of water-soluble versions for biological applications. For instance, chlorins with high water solubility have been synthesized to exhibit dominant absorption bands, modest fluorescence yield, long singlet excited-state lifetime, and a high yield of intersystem crossing, making them suitable for biomedical applications (Borbas et al., 2008).
Fluorophores and Fluorescence Microscopy
The development of solvatochromic dyes and their application in fluorescence microscopy demonstrate the potential of certain derivatives in selective visualization of cellular components, such as lipid droplets and mitochondria. This application is pivotal in studies related to cellular metabolism and diseases (Benčić et al., 2019).
Molecular Docking and Antioxidant Activity
Isoxazoline derivatives synthesized from specific fluoroaniline precursors have shown potential antioxidant activity through in vitro screenings and molecular docking analysis. This illustrates the utility of these compounds in developing therapeutic agents with antioxidant properties (Geetha & Rajakumar, 2020).
Chemical Synthesis and Analytical Characterization
The synthesis and analytical characterization of a range of substances based on the diarylethylamine template, which includes isomers and derivatives with fluorine substitutions, underline the importance of these compounds in the development of new materials and drugs. The comprehensive analytical characterizations facilitate the understanding of their chemical behavior and potential applications (Dybek et al., 2019).
Environmental Sensing and Logic Gates
The design of compounds as fluorescent logic gates that can be reconfigured based on solvent polarity showcases the potential of these derivatives in environmental sensing and molecular electronics. The ability to switch logic gate functions by altering solvent conditions opens new avenues in sensor technology and data processing at the molecular level (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCNXHIDPCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

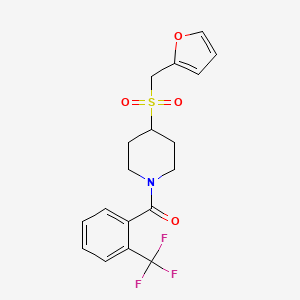
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
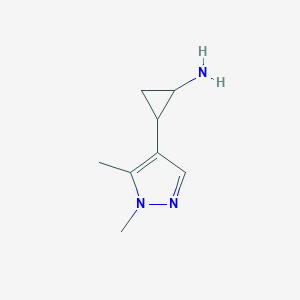
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
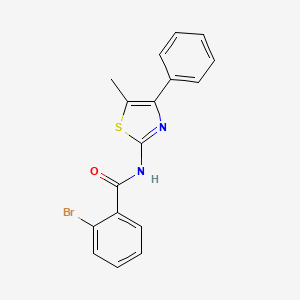
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)

